2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Description
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C26H22F3N3O2 and its molecular weight is 465.476. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Efficacy in Treating Japanese Encephalitis
A study by Ghosh et al. (2008) synthesized and evaluated the therapeutic efficacy of a novel anilidoquinoline derivative, showcasing significant antiviral and antiapoptotic effects in vitro. This compound demonstrated a notable decrease in viral load and an increase in survival rates in mice infected with the Japanese encephalitis virus, indicating its potential as a therapeutic agent against viral encephalitis (Ghosh et al., 2008).
Analgesic and Anti-inflammatory Activities
Alagarsamy et al. (2015) reported the synthesis and investigation of quinazolinyl acetamides for their analgesic and anti-inflammatory activities. The study identified compounds with potent analgesic and anti-inflammatory effects, offering a new perspective on the development of pain and inflammation management drugs (Alagarsamy et al., 2015).
Structural Aspects and Properties of Amides
Research by Karmakar et al. (2007) delved into the structural aspects of amide-containing isoquinoline derivatives, revealing their potential in forming gels and crystalline salts with various acids. This study provides insights into the molecular interactions and structural properties that could be leveraged in material science and pharmaceutical formulations (Karmakar et al., 2007).
Antibacterial Activity
Le et al. (2018) explored the synthesis of 4-(2-heterylidenehydrazinyl)-7-chloroquinoline derivatives and evaluated their antibacterial activity. The study identified compounds with effective growth inhibition against Bacillus subtilis and Aspergillus niger, highlighting the potential of these derivatives as antibacterial agents (Le et al., 2018).
properties
IUPAC Name |
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N3O2/c1-17-10-11-18-13-19(15-30-21-7-3-2-4-8-21)25(34)32(23(18)12-17)16-24(33)31-22-9-5-6-20(14-22)26(27,28)29/h2-14,30H,15-16H2,1H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMYJUSPPPLFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)CNC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide |
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